4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol
Description
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol is a synthetic organic compound characterized by a benzotriazole moiety linked via a methylamino group to a 2,3-dimethylphenol backbone. The benzotriazole group (1H-1,2,3-benzotriazole) is a heterocyclic aromatic system known for its stability and versatility in coordination chemistry and pharmaceutical applications . Its structural complexity necessitates advanced synthetic methods, likely involving nucleophilic substitution or coupling reactions to attach the benzotriazole-methylamine unit to the phenolic core .
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethylamino)-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-11(2)15(20)8-7-12(10)16-9-19-14-6-4-3-5-13(14)17-18-19/h3-8,16,20H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFGFLLBGDINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NCN2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Benzotriazole Derivatives
Benzotriazole derivatives are typically synthesized via nucleophilic substitution, coupling reactions, or Michael additions, depending on the target functional groups. For 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol, the key challenge lies in introducing the benzotriazolylmethylamino group (-NCH2-1H-benzotriazole) at the 4-position of the 2,3-dimethylphenol scaffold. Two primary routes dominate the literature:
Nucleophilic Substitution via Chloromethyl Intermediate
This method involves the reaction of 2,3-dimethylphenol with a chloromethylbenzotriazole precursor. The synthesis proceeds in two stages:
Synthesis of Chloromethylbenzotriazole
Benzotriazole is treated with chloromethyl methyl ether (MOMCl) under basic conditions to form 1-(chloromethyl)-1H-benzotriazole. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Coupling with 4-Amino-2,3-dimethylphenol
The chloromethyl intermediate reacts with 4-amino-2,3-dimethylphenol in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are employed to enhance nucleophilicity.
Example Protocol:
Reductive Amination Approach
An alternative route utilizes reductive amination to form the methylamino linker. Here, 2,3-dimethyl-4-nitrophenol is first reduced to 4-amino-2,3-dimethylphenol, which subsequently reacts with benzotriazole-1-carbaldehyde under hydrogenation conditions.
Key Steps:
- Nitrophenol Reduction:
- Reductive Amination:
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Non-polar solvents like toluene or xylene favor nucleophilic substitution by stabilizing intermediates, while polar solvents like DMF accelerate coupling rates. For instance, substituting DMF with toluene in the nucleophilic substitution route increases yield to 58% but extends reaction time to 18 hours.
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Reactants | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 1-(Chloromethyl)-1H-benzotriazole, 4-amino-2,3-dimethylphenol | DMF, 80°C, 12h | 45–50% | Scalable, minimal byproducts |
| Reductive Amination | Benzotriazole-1-carbaldehyde, 4-amino-2,3-dimethylphenol | MeOH, rt, 24h | 55–60% | Mild conditions, higher atom economy |
Chemical Reactions Analysis
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and the use of catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted and functionalized derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Agents : Research indicates that derivatives of benzotriazole compounds exhibit neuroprotective effects. For instance, studies have shown that compounds similar to 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol can inhibit enzymes associated with neurodegenerative disorders. Specifically, they have been evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease .
Antidepressant Properties : The compound's structural analogs have been synthesized and tested for their ability to act as multi-target directed ligands for neurodegenerative diseases complicated by depression. In vitro studies have demonstrated significant inhibitory activity against monoamine oxidase B (MAO-B), suggesting potential antidepressant effects .
Material Science Applications
Stabilizers in Polymers : Benzotriazole derivatives are commonly used as UV stabilizers in polymers. The presence of the benzotriazole moiety provides excellent protection against UV degradation, making these compounds valuable in enhancing the longevity and durability of materials exposed to sunlight .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form strong non-covalent interactions, such as hydrogen bonding and π-π stacking, with enzymes and receptors in biological systems . These interactions can modulate the activity of target proteins, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Benzotriazole Positioning: The target compound’s benzotriazole is linked via a methylamino spacer, whereas 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole features a direct methyl connection to an oxadiazole ring . This difference may influence electronic properties and bioactivity.
- Phenolic vs.
- Pharmacological Divergence: While the oxadiazole derivative exhibits documented analgesic effects, the phenolic analog’s bioactivity remains speculative but may align with phenolic antioxidants like BHT (butylated hydroxytoluene) .
Physicochemical Properties
Research Implications and Gaps
While benzotriazole derivatives are well-studied for their pharmacological and material science applications, the target compound’s unique phenolic-benzotriazole hybrid structure warrants further investigation. Key research gaps include:
- Bioactivity Profiling: No direct data on antimicrobial, antioxidant, or enzyme inhibitory activity exists in the reviewed literature.
- Crystallographic Data : Unlike 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole, which has a resolved crystal structure , the target compound lacks detailed conformational analysis.
Biological Activity
4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. Benzotriazoles are known for their applications in various fields including pharmaceuticals, agriculture, and materials science. This article provides a comprehensive overview of the biological activities associated with this specific compound, including its antimicrobial, anti-inflammatory, and potential pharmacological effects.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 300684-91-7
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.27 g/mol
Antimicrobial Activity
Benzotriazoles have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activity. For instance:
- Antibacterial Effects : Studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism is thought to involve disruption of bacterial cell wall synthesis.
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 4c | E. coli, Bacillus subtilis | Moderate |
| 15a | Pseudomonas fluorescens | Potent |
Anti-inflammatory Properties
The anti-inflammatory potential of benzotriazole derivatives has also been documented. Compounds similar to this compound have demonstrated the ability to reduce inflammation in various experimental models. For example:
- In Vivo Studies : Animal models treated with benzotriazole derivatives showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 .
Antioxidant Activity
Research highlights the antioxidant capabilities of benzotriazole compounds. They can scavenge free radicals and reduce oxidative stress in cellular systems:
- Mechanism : The antioxidant activity is attributed to the presence of hydroxyl groups which can donate electrons to free radicals .
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of several benzotriazole derivatives against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 12.5 to 25 µg/mL against Candida albicans and other fungal strains .
Toxicokinetics Investigation
Another research focused on the toxicokinetics of phenolic benzotriazoles including our compound. It was found that after oral administration, compounds exhibited varied plasma elimination half-lives ranging from 15.4 to 84.8 hours depending on substitution patterns . This highlights the importance of structural modifications in enhancing biological activity while minimizing toxicity.
Q & A
What are the optimal synthetic routes for 4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)amino]-2,3-dimethylphenol, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves sequential functionalization of the benzotriazole and phenol moieties. A common approach includes:
- Step 1: Alkylation of 1H-benzotriazole with a chloromethylating agent (e.g., chloromethyl ether) under basic conditions (K₂CO₃, acetonitrile, reflux) to introduce the methylamino linker .
- Step 2: Coupling the benzotriazole intermediate with 2,3-dimethylphenol via nucleophilic substitution or Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine) to form the final product .
Optimization Tips: - Monitor reaction progress via TLC or HPLC.
- Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis side reactions .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
How can the molecular structure and conformational dynamics of this compound be characterized?
Basic Research Question
Key Techniques:
- X-ray Crystallography: Resolve bond lengths, angles, and dihedral angles (e.g., benzotriazole and phenol ring planarity). For example, similar compounds show dihedral angles of ~80° between aromatic systems, influencing steric interactions .
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm methylamino linker connectivity and assess purity. Aromatic protons in benzotriazole typically resonate at δ 7.5–8.5 ppm .
- IR Spectroscopy: Identify N-H stretching (3200–3400 cm⁻¹) and phenolic O-H (broad ~3500 cm⁻¹) .
What computational methods are suitable for studying the electronic properties and reactivity of the benzotriazole moiety?
Advanced Research Question
Methodology:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict redox behavior. The benzotriazole ring’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes). Benzotriazole derivatives often bind via π-π stacking and hydrogen bonding to active sites .
Key Findings: - Substituents on the phenol ring (e.g., methyl groups) increase hydrophobicity, affecting bioavailability .
How does the compound interact with biological macromolecules, and what assays validate its activity?
Advanced Research Question
Mechanistic Insights:
- Antimicrobial Assays: Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using disk diffusion or MIC assays. Benzotriazole derivatives disrupt membrane integrity via lipophilic interactions .
- UV Protection Studies: Measure absorbance in the UVB/UVA range (280–400 nm). The phenol group acts as a radical scavenger, while benzotriazole stabilizes excited states .
Data Interpretation: - Compare IC₅₀ values with control compounds (e.g., commercial UV filters like benzophenone-3) .
What mechanistic pathways explain the regiospecificity of reactions involving the benzotriazole group?
Advanced Research Question
Click Chemistry Insights:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The benzotriazole’s N1 position is reactive in 1,3-dipolar cycloadditions, forming stable 1,4-disubstituted triazoles .
- Steric Effects: Methylamino linkers influence regioselectivity by directing substituents to less hindered positions .
Contradiction Resolution: - Conflicting reports on reaction yields may arise from solvent polarity (e.g., DMF vs. acetonitrile). Repeat experiments with controlled water content .
How can researchers resolve discrepancies in crystallographic data for benzotriazole derivatives?
Advanced Research Question
Strategies:
- Validate Crystallographic Models: Use SHELX software for refinement. For example, SHELXL-97 optimizes hydrogen bonding parameters and thermal displacement factors .
- Cross-Validate with Spectroscopy: Compare X-ray-derived bond lengths with DFT-optimized structures .
- Check for Twinning: High R-factor values may indicate twinned crystals. Reprocess data using programs like PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
